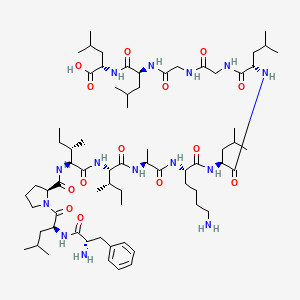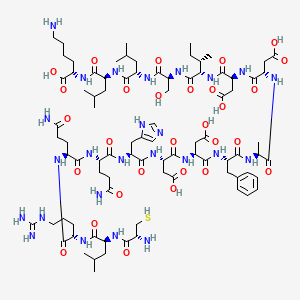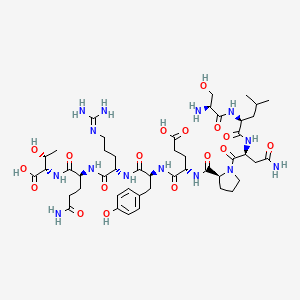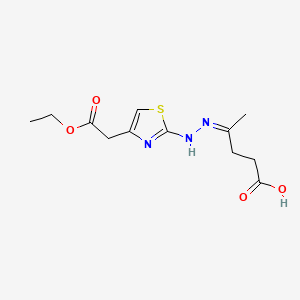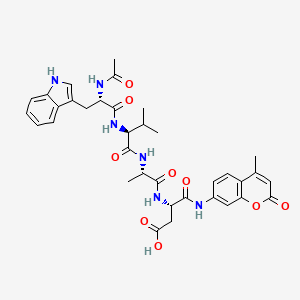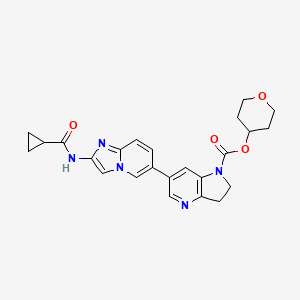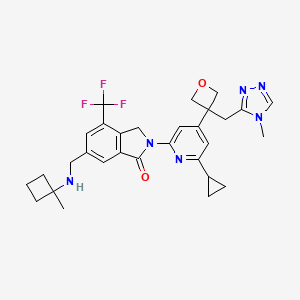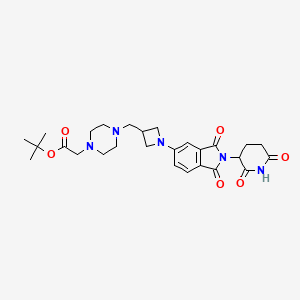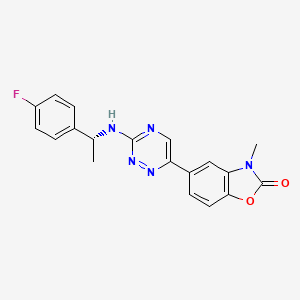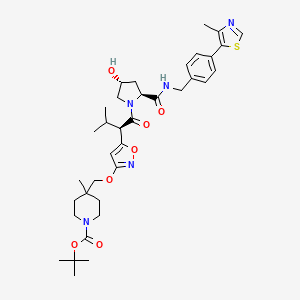
E3 Ligase Ligand-linker Conjugate 61
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 61 is a compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to selectively degrade proteins of interest. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 61 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a linker. The synthetic route typically includes:
Linker Attachment: The linker is attached to the E3 ligase ligand using reagents like primary amines and DIPEA in DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 61 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Coupling Reactions: Forming bonds between the ligands and the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Amines: For linker attachment.
DIPEA (N,N-Diisopropylethylamine): As a base in coupling reactions.
DMF (Dimethylformamide): As a solvent in high-temperature reactions.
Major Products Formed
The major product formed from these reactions is the complete this compound, which is then used in PROTAC applications .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 61 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new PROTAC molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets.
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 61 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases such as von Hippel-Lindau (VHL) .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 61 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:
CRBN-based PROTACs: Utilizing cereblon as the E3 ligase.
MDM2-based PROTACs: Targeting the mouse double minute 2 homolog E3 ligase.
IAP-based PROTACs: Using inhibitors of apoptosis proteins as the E3 ligase.
These compounds differ in their E3 ligase ligands and the specific proteins they target for degradation, highlighting the versatility and specificity of this compound in targeted protein degradation .
Propriétés
Formule moléculaire |
C36H49N5O7S |
|---|---|
Poids moléculaire |
695.9 g/mol |
Nom IUPAC |
tert-butyl 4-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30-/m1/s1 |
Clé InChI |
XLNQNKYTZOQOSM-HRHHFINDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

